molecular formula C17H18FN3O B2362757 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034326-69-5

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2362757
CAS RN: 2034326-69-5
M. Wt: 299.349
InChI Key: ZMIIOOVMHDIYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C17H18FN3O and its molecular weight is 299.349. The purity is usually 95%.
BenchChem offers high-quality 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolite Interactions and Cytochrome P450 Enzymes : One study discusses the biotransformation of prasugrel to its major metabolites, involving the compound . It highlights the role of cytochrome P450 (CYP) enzymes in metabolizing this compound, with specific focus on CYP3A4 and CYP2B6 as major contributors (Rehmel et al., 2006).

  • Molecular Structure and Potential Anti-neoplastic Activity : Another study focuses on the molecular structure, vibrational frequencies, and molecular docking of a similar compound. It suggests that certain structural features, such as the fluorine atom and ethanone group, might contribute to potential inhibitory activity against TPII, indicating a possible role as an anti-neoplastic agent (Mary et al., 2015).

  • Synthesis and Application in Heterocyclic Chemistry : Research also indicates the utility of this compound in the synthesis of various heterocyclic systems, demonstrating its versatility in chemical synthesis and potential for generating combinatorial libraries for drug discovery (Almansa et al., 2008).

  • Antimycobacterial Activity : There's a study focusing on the synthesis of novel compounds using a related structure, which were evaluated for antimycobacterial activity. Some derivatives displayed moderate to good activity, suggesting a potential role in developing treatments against Mycobacterium tuberculosis (Ponnuchamy et al., 2014).

  • Cytotoxicity and Potential Anticancer Agents : A study discusses the synthesis and evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, highlighting their cytotoxicity against various human cancer cell lines. This research suggests the potential of these compounds as anticancer agents (Alam et al., 2018).

properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-14-5-1-12(2-6-14)9-17(22)20-7-8-21-15(11-20)10-16(19-21)13-3-4-13/h1-2,5-6,10,13H,3-4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIIOOVMHDIYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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